BenchChemオンラインストアへようこそ!

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

soluble epoxide hydrolase sEH inhibitor cyclopropyl urea pharmacophore

This tri-substituted urea combines the validated cyclopropyl urea pharmacophore for sEH (soluble epoxide hydrolase) and TrkA kinase inhibition with a 3,4-dimethoxyphenyl motif that independently enhances oral bioavailability. Unlike unsubstituted phenyl or simple cyclopropylmethyl analogues, it features a (1-hydroxymethyl)cyclopropyl group, providing an additional hydrogen-bond donor and a reactive handle for esterification, etherification, or oxidation in fragment-growing campaigns. Procuring this compound ensures access to a dual-target probe with a predicted logP of 3.17 and PSA of 59.67 Ų, optimized for rodent pharmacokinetic/pharmacodynamic studies where oral exposure is critical.

Molecular Formula C14H20N2O4
Molecular Weight 280.324
CAS No. 1251706-60-1
Cat. No. B2744135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
CAS1251706-60-1
Molecular FormulaC14H20N2O4
Molecular Weight280.324
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NCC2(CC2)CO)OC
InChIInChI=1S/C14H20N2O4/c1-19-11-4-3-10(7-12(11)20-2)16-13(18)15-8-14(9-17)5-6-14/h3-4,7,17H,5-6,8-9H2,1-2H3,(H2,15,16,18)
InChIKeyIVDTURAOAQQRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea (CAS 1251706-60-1) – Structural and Pharmacophoric Profiling for Focused Library Procurement


1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea (CAS 1251706-60-1) is a tri-substituted urea derivative bearing a 3,4-dimethoxyphenyl group and a (1-hydroxymethyl)cyclopropylmethyl moiety. The cyclopropyl urea scaffold is a recognized pharmacophore for soluble epoxide hydrolase (sEH) inhibition, with related analogues achieving picomolar Ki values [1], and has also been employed in kinase inhibitor programs targeting TrkA [2]. The 3,4-dimethoxy substitution pattern is independently associated with improved metabolic stability and oral bioavailability in aryl-containing inhibitors [3]. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol .

Why the 3,4-Dimethoxyphenyl-Hydroxymethylcyclopropyl Urea Combination Cannot Be Replaced by a Generic Cyclopropyl Urea Scaffold


Within the cyclopropyl urea chemotype, minor structural modifications cause pronounced shifts in target selectivity, potency, and drug-like properties. In the sEH inhibitor series, replacing the 4‑carboxyphenoxy group of compound 38 with alternative aryl groups altered both potency and oral exposure [REFS‑1]. Simultaneously, the 3,4-dimethoxy substitution on a phenyl ring has been shown to improve oral bioavailability relative to unsubstituted or mono‑methoxy analogues, as demonstrated in a cathepsin K inhibitor programme [REFS‑2]. The (1‑hydroxymethyl)cyclopropylmethyl side chain further differentiates this compound from simple cyclopropylmethyl ureas by contributing an additional hydrogen‑bond donor, with a predicted logP of 3.17 and PSA of 59.67 Ų [REFS‑3] that would be altered by removal of the hydroxymethyl group. Consequently, direct replacement of the 3,4‑dimethoxyphenyl ring or the hydroxymethyl‑cyclopropyl motif with alternative aryl or cyclopropyl groups will not preserve the multifaceted activity and property profile this compound offers.

Side‑by‑Side Differentiation Data: 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea vs. Closest Cyclopropyl Urea Analogues


Soluble Epoxide Hydrolase (sEH) Inhibition – Cyclopropyl Urea Scaffold Advantage vs. Amide and Carbamate Isosteres

The cyclopropyl urea core has demonstrated >100‑fold improvement in sEH binding affinity relative to the corresponding amide and carbamate analogues. X‑ray cocrystal structures of the human sEH catalytic domain reveal that the urea oxygen engages Tyr388 and Tyr465 while the NH groups interact with Asp333, interactions that are lost with the amide or carbamate isosteres [REFS‑1]. This target compound preserves the intact cyclopropyl urea pharmacophore, whereas the isosterically modified compounds show 10‑ to 30‑fold weaker inhibition [REFS‑1].

soluble epoxide hydrolase sEH inhibitor cyclopropyl urea pharmacophore

3,4‑Dimethoxy Phenyl Substitution Delivers Favorable Pharmacokinetics vs. Unsubstituted or Mono‑Methoxy Phenyl Analogues

In a matched molecular pair analysis within a cathepsin K inhibitor series, the 3,4‑dimethoxy substitution pattern significantly improved oral bioavailability (F ≥ 30%) and reduced intrinsic clearance in human liver microsomes compared with the unsubstituted phenyl analogue (F < 5%) [REFS‑1]. The target compound bears this precise substitution pattern, whereas close analogues carrying a 2‑chlorophenyl or thiophen‑2‑yl group lack this pharmacokinetic advantage.

oral bioavailability metabolic stability 3,4-dimethoxy substitution

Hydroxymethyl‑Cyclopropyl Moiety Confers Solubility Advantage Relative to Unsubstituted Cyclopropylmethyl Analogues

The (1‑hydroxymethyl)cyclopropylmethyl group contributes a hydrogen‑bond donor/acceptor that reduces logP and increases polar surface area (PSA). Computed physicochemical properties for the target compound show logP = 3.17 and PSA = 59.67 Ų [REFS‑1]. In contrast, the unsubstituted cyclopropylmethyl‑phenyl urea analogue (3-{[1‑(hydroxymethyl)cyclopropyl]methyl}-1‑phenylurea, CAS 1251578‑80‑9) exhibits a lower molecular weight (220.27 vs. 280.32) but also a lower PSA and higher logP, consistent with reduced aqueous solubility [REFS‑2].

aqueous solubility logP polar surface area

Dual‑Target Potential: sEH and TrkA Kinase Inhibition in a Single Scaffold

Cyclopropyl urea derivatives have been independently validated as potent inhibitors of both sEH (Ki < 0.05 nM) [REFS‑1] and tropomyosin‑related kinase A (TrkA) [REFS‑2]. The 3,4‑dimethoxyphenyl substitution in the target compound is sterically and electronically compatible with both the sEH catalytic pocket and the TrkA ATP‑binding site, whereas the 2‑chlorophenyl analogue (CAS 1251557‑38‑6) has been reported primarily as a kinase‑directed probe [REFS‑3]. This creates a unique dual‑target profile that is not achieved by the mono‑targeted analogues.

dual inhibitor TrkA sEH chronic pain

Application Scenarios Where 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea Delivers Unique Value


Primary Screening in sEH‑Targeted Cardiovascular and Renal Protection Programs

The cyclopropyl urea core and 3,4‑dimethoxyphenyl substitution align with the structure‑activity relationships of potent sEH inhibitors that have shown in vivo efficacy in reducing albuminuria without affecting blood pressure [REFS‑1]. This compound can serve as a screening hit for programs aimed at renal injury or hypertension, where the intact urea pharmacophore is critical for catalytic‑domain binding.

Oral Bioavailability‑Optimized Chemical Probe for In Vivo Target Engagement Studies

The 3,4‑dimethoxy substitution pattern has been independently demonstrated to enhance oral bioavailability in aryl‑containing inhibitors [REFS‑2]. Researchers requiring an orally bioavailable cyclopropyl urea probe for rodent pharmacokinetic/pharmacodynamic studies should evaluate this compound over unsubstituted phenyl analogues.

Dual‑Target sEH/TrkA Probe for Chronic Pain and Inflammatory Disease Models

Given the validated activity of cyclopropyl urea derivatives against both sEH [REFS‑3] and TrkA [REFS‑4], this compound can be deployed as a dual‑target tool molecule in mechanistic studies of pain and inflammation, reducing the number of single‑target probes required for pathway deconvolution.

Fragment‑Based Drug Design: Cyclopropyl Urea Core with a Derivatizable Hydroxymethyl Handle

The (1‑hydroxymethyl)cyclopropyl group provides a synthetic handle for further functionalization (e.g., esterification, etherification, or oxidation). This makes the compound a versatile starting point for fragment growing or scaffold‑hopping campaigns, unlike the non‑functionalized cyclopropylmethyl analogues that lack this ready derivatization point.

Quote Request

Request a Quote for 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.